NECA

Descripción general

Descripción

5’-N-Etilcarboxamidoadenosina es un agonista no selectivo del receptor de adenosina. Es conocido por su capacidad para unirse a los receptores de adenosina e imitar los efectos de la adenosina, un nucleósido que se produce naturalmente en el cuerpo. Este compuesto ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en los campos de la neurología y la cardiología .

Mecanismo De Acción

5’-N-Etilcarboxamidoadenosina ejerce sus efectos uniéndose a los receptores de adenosina, que son receptores acoplados a proteínas G. Al unirse, activa estos receptores, lo que lleva a una cascada de eventos de señalización intracelular. Esta activación puede resultar en varios efectos fisiológicos, como la vasodilatación, la inhibición de la agregación plaquetaria y la modulación de la liberación de neurotransmisores .

Objetivos moleculares y vías:

Receptores de adenosina: Los principales objetivos son los receptores A1, A2A, A2B y A3 de adenosina.

Vías de señalización: La activación de estos receptores puede influir en múltiples vías de señalización, incluida la vía del monofosfato cíclico de adenosina (AMPc) y la vía de la proteína quinasa activada por mitógeno (MAPK).

Análisis Bioquímico

Biochemical Properties

5’-Ethylcarboxamido Adenosine interacts with various enzymes and proteins, particularly adenosine receptors. It has been found to have nearly equal affinity for both A1 and A2 adenosine receptors . The interaction of 5’-Ethylcarboxamido Adenosine with these receptors triggers a series of biochemical reactions that lead to various physiological effects .

Cellular Effects

5’-Ethylcarboxamido Adenosine has been shown to have significant effects on various types of cells and cellular processes. For instance, it stimulates vasodilation in the pulmonary circulation, which is a crucial process in the regulation of blood flow and oxygen supply . Additionally, it has been found to attenuate myocardial ischemia/reperfusion injury in type 2 diabetic rats through A2AR/PKCα/miR-15a signaling .

Molecular Mechanism

The molecular mechanism of action of 5’-Ethylcarboxamido Adenosine involves its binding to adenosine receptors, particularly A1 and A2 receptors . This binding triggers a cascade of events that lead to the activation or inhibition of various enzymes and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5’-Ethylcarboxamido Adenosine have been observed to change over time. For instance, it has been found to induce coronary flow-independent increases in contractility

Metabolic Pathways

5’-Ethylcarboxamido Adenosine is involved in various metabolic pathways, particularly those involving adenosine receptors

Subcellular Localization

Interestingly, 5’-Ethylcarboxamido Adenosine has been found to localize in the endoplasmic reticulum, where it interacts with glucose regulated protein 94 (Grp94), an isoform responsible for the maturation of proteins involved in cell adhesion and the immune response . This unique subcellular localization may play a crucial role in the function and activity of 5’-Ethylcarboxamido Adenosine.

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de 5’-N-Etilcarboxamidoadenosina generalmente implica la reacción de adenosina con isocianato de etilo. La reacción se lleva a cabo en un solvente orgánico como el dimetilsulfóxido (DMSO) a temperaturas elevadas para facilitar la formación del producto deseado .

Métodos de producción industrial: La producción industrial de 5’-N-Etilcarboxamidoadenosina sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y condiciones de reacción controladas para garantizar la consistencia y la calidad del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: 5’-N-Etilcarboxamidoadenosina se somete a varias reacciones químicas, incluyendo:

Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.

Reducción: También puede sufrir reacciones de reducción, aunque estas son menos comunes.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de ácidos carboxílicos, mientras que las reacciones de sustitución pueden producir una variedad de derivados con diferentes grupos funcionales .

4. Aplicaciones en investigación científica

5’-N-Etilcarboxamidoadenosina tiene una amplia gama de aplicaciones en investigación científica, incluyendo:

Química: Se utiliza como un compuesto de herramienta para estudiar la función del receptor de adenosina y las vías de señalización.

Biología: Los investigadores utilizan este compuesto para investigar el papel de los receptores de adenosina en varios procesos biológicos, como la inflamación y la respuesta inmune.

Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento de trastornos neurológicos, enfermedades cardiovasculares y diabetes. .

Industria: Este compuesto se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a los receptores de adenosina

Aplicaciones Científicas De Investigación

NECA and the Blood-Brain Barrier (BBB)

Mechanism of Action

Research indicates that this compound can enhance the permeability of the BBB. A study demonstrated that this compound administration increased the extravasation of tracers into the brain by elevating their concentration gradients across the BBB. The most effective dose was found to be 0.08 mg/kg, which significantly increased the amount of fluorescein and low molecular weight (LMW) dextran that crossed into the brain tissue . However, higher doses resulted in decreased normalized BBB permeability, suggesting a complex dose-response relationship influenced by receptor desensitization .

Implications for Drug Delivery

The ability of this compound to modulate BBB permeability has potential applications in facilitating the delivery of therapeutic agents to treat neurological disorders. By temporarily disrupting the BBB, this compound may allow for more effective transport of neuroprotective agents into the brain .

Anti-Inflammatory Properties

Effects on Inflammation

this compound has been shown to exert anti-inflammatory effects in various models of disease. In a study involving diabetic retinopathy, this compound treatment reduced inflammatory responses by inhibiting dendritic cell (DC) activation and modulating cytokine profiles. Specifically, this compound decreased pro-inflammatory cytokines and increased anti-inflammatory cytokines, thereby alleviating the severity of diabetic retinopathy in animal models .

Mechanistic Insights

The underlying mechanism involves the inhibition of the TLR-4-MyD88-NF-kB signaling pathway in DCs, which is crucial for antigen presentation and inflammatory responses. This compound-treated DCs exhibited reduced expression of surface markers associated with activation and altered differentiation patterns of T helper cells (Treg and Th17), further supporting its role in modulating immune responses .

Neuroprotective Effects

Neuroprotection Against Ischemia

this compound's neuroprotective properties have been explored in models of ischemic injury. It has been shown to mitigate neuronal damage by activating adenosine receptors that promote cell survival pathways and reduce excitotoxicity. This suggests that this compound could be beneficial in conditions such as stroke or traumatic brain injury where ischemia is a contributing factor .

Research Case Studies

Comparación Con Compuestos Similares

Compuestos similares:

Adenosina: El nucleósido natural que imita 5’-N-Etilcarboxamidoadenosina.

2-Cloroadenosina: Otro agonista del receptor de adenosina con propiedades similares.

N6-Ciclopentiladenosina: Un agonista selectivo del receptor A1 de adenosina.

Singularidad: 5’-N-Etilcarboxamidoadenosina es única debido a su naturaleza no selectiva, lo que le permite activar múltiples subtipos de receptores de adenosina. Este amplio perfil de actividad lo convierte en una herramienta valiosa para estudiar los efectos generales de la activación del receptor de adenosina y para desarrollar agentes terapéuticos que se dirijan a estos receptores .

Actividad Biológica

N-Ethylcarboxamidoadenosine (NECA) is a potent and selective adenosine receptor agonist with significant biological activities, particularly in the context of inflammation and immune response modulation. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Overview of this compound

Chemical Structure and Properties

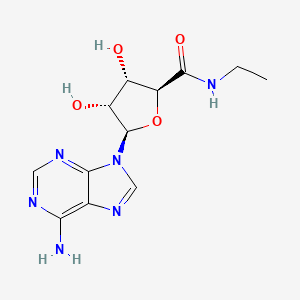

- Chemical Name: 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N-ethyl-β-D-ribofuranuronamide

- Alternative Names: 5'-N-Ethylcarboxamidoadenosine

- Purity: ≥98%

- Adenosine Receptor Affinities:

- A3: Ki = 6.2 nM

- A1: Ki = 14 nM

- A2A: Ki = 20 nM

- A2B: EC50 = 2.4 μM

This compound exhibits high affinity for adenosine receptors, which are involved in various physiological processes, including inflammation, neurotransmission, and cell proliferation .

1. Modulation of Dendritic Cells (DCs)

Recent studies have demonstrated that this compound can significantly alter the function of dendritic cells, which are crucial for initiating immune responses. In a study focused on diabetic retinopathy (DR), this compound was found to:

- Inhibit the expression of surface markers (CD40, CD80, CD86, HLA-DR) on DCs.

- Increase the secretion of anti-inflammatory cytokines while decreasing pro-inflammatory cytokines.

- Affect the Toll-like receptor (TLR) signaling pathway by reducing mRNA transcription and protein expression in the TLR-4-MyD88-NF-kB pathway .

2. Influence on T Cell Differentiation

this compound-treated DCs were co-cultured with CD4+ T cells, leading to:

- Altered differentiation towards regulatory T cells (Tregs) and Th17 cells.

- Changes in cytokine secretion profiles, indicating a shift towards an anti-inflammatory response .

Case Study: Diabetic Retinopathy

In a controlled study involving streptozocin-induced diabetic mice:

- This compound treatment resulted in a marked reduction in the severity of DR.

- The study utilized enzyme-linked immunosorbent assay (ELISA) and flow cytometry (FCM) to assess changes in immune cell profiles and cytokine levels .

Structure–Activity Relationship Studies

Research into this compound analogs revealed:

- Compounds derived from this compound exhibited greater selectivity for A1 receptors compared to other adenosine receptor subtypes.

- These findings suggest potential for developing targeted therapies that leverage this compound's receptor selectivity to minimize side effects while maximizing therapeutic efficacy .

Biological Activity Summary Table

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Inhibition of DC activation | Decreased expression of CD40, CD80, CD86 | Modulation of TLR signaling pathway |

| Anti-inflammatory effects | Increased anti-inflammatory cytokines | Altered T cell differentiation |

| Reduction in platelet aggregation | Inhibition via A2A receptor activation | Central nervous system activity |

Propiedades

IUPAC Name |

(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N6O4/c1-2-14-11(21)8-6(19)7(20)12(22-8)18-4-17-5-9(13)15-3-16-10(5)18/h3-4,6-8,12,19-20H,2H2,1H3,(H,14,21)(H2,13,15,16)/t6-,7+,8-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JADDQZYHOWSFJD-FLNNQWSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017234 | |

| Record name | Adenosine-5'-(N-ethylcarboxamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56463209 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35920-39-9, 78647-50-4 | |

| Record name | 1-(6-Amino-9H-purin-9-yl)-1-deoxy-N-ethyl-β-D-ribofuranuronamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35920-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine-5'-(N-ethylcarboxamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035920399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine-5'-(N-ethylcarboxamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5'-N-ethylcarboxamidoadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5'-(N-Ethylcarboxamido)adenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.